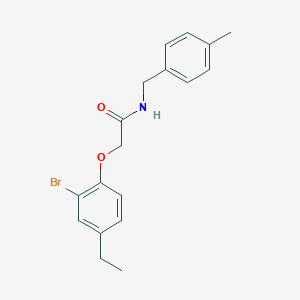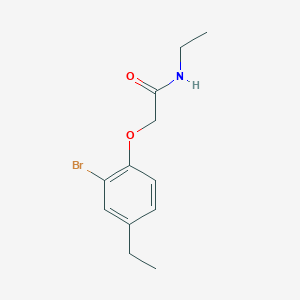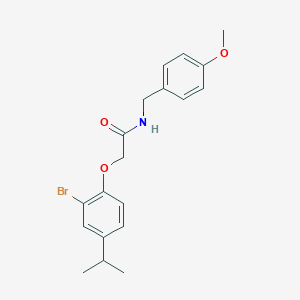![molecular formula C21H22N4O5S2 B296751 diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B296751.png)
diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT belongs to the group of sulfur-containing amino acid derivatives and is synthesized using a specific method.
Wirkmechanismus
The exact mechanism of action of diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is not fully understood. However, it is believed that diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate works by activating the olfactory receptors in the nasal cavity, which then stimulates the hypothalamus and pituitary gland to release hormones that increase feed intake and growth rate in livestock animals.
Biochemical and Physiological Effects:
diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has been shown to have several biochemical and physiological effects. In livestock animals, diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has been shown to increase feed intake, growth rate, and meat quality. diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has also been shown to have potential antioxidant and anti-inflammatory effects, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is its potential use as a feed additive for livestock animals, which can increase their growth rate and meat quality. Additionally, diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has potential applications in drug discovery and biomarker research. However, there are some limitations to the use of diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate in lab experiments. diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate. One area of research is the potential use of diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate as a biomarker for various diseases, including cancer and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate and its potential applications in drug discovery. Finally, more research is needed to understand the potential side effects and limitations of using diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate in lab experiments.
Synthesemethoden
Diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis of diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with diethyl oxalate in the presence of a catalyst. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-phenyl-1,2,4-triazole-3-thiol in the presence of a base to form diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has been extensively studied for its potential applications in various fields. One of the most significant applications of diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is in the field of agriculture, where it is used as a feed additive for livestock. diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has been shown to increase the feed intake and growth rate of various livestock animals, including pigs, chickens, and fish. diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has also been studied for its potential use as a biomarker for various diseases, including cancer and Alzheimer's disease. Additionally, diethyl 3-methyl-5-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has been shown to have potential applications in the field of drug discovery, where it can be used as a lead compound for the development of new drugs.
Eigenschaften
Molekularformel |
C21H22N4O5S2 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
diethyl 3-methyl-5-[[2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H22N4O5S2/c1-4-29-19(27)15-12(3)16(20(28)30-5-2)32-18(15)22-14(26)11-31-21-23-17(24-25-21)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,22,26)(H,23,24,25) |
InChI-Schlüssel |
KCPNCFHDGFONEN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)



![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)




![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)